molecular formula C22H30N4O B11572235 1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11572235
M. Wt: 366.5 g/mol
InChI Key: YSEALEMUCUQFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride in the presence of a base such as potassium carbonate.

    N-Benzylation: Finally, the compound is N-benzylated with 4-ethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine is unique due to the presence of the ethoxybenzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H30N4O

Molecular Weight

366.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(4-ethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4O/c1-4-25(5-2)15-16-26-21-10-8-7-9-20(21)24-22(26)23-17-18-11-13-19(14-12-18)27-6-3/h7-14H,4-6,15-17H2,1-3H3,(H,23,24)

InChI Key

YSEALEMUCUQFLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.